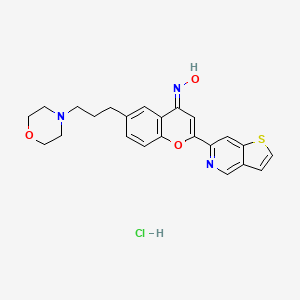

Foliglurax hydrochloride

Description

BenchChem offers high-quality Foliglurax hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Foliglurax hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBGNYCFXPNFJB-LUINMZRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133294-96-7 | |

| Record name | Foliglurax hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133294967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOLIGLURAX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27P8U380HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Rationale for a Non-Dopaminergic Approach in Parkinson's Disease

An In-Depth Technical Guide to the Mechanism of Action of Foliglurax Hydrochloride

Foliglurax (PXT002331) represents a significant endeavor in the development of non-dopaminergic therapies for Parkinson's disease (PD).[1] Developed to address the debilitating motor symptoms and complications arising from long-term levodopa use, such as "OFF" periods and dyskinesia, Foliglurax targets the metabotropic glutamate receptor 4 (mGluR4).[1][2] The core therapeutic hypothesis is rooted in the well-documented overactivity of the corticostriatal glutamatergic pathway in PD.[3] By modulating this pathway, mGluR4 activators aim to restore balance in the basal ganglia circuitry, offering a novel symptomatic and potentially neuroprotective strategy.[3][4]

Foliglurax is a highly selective and potent positive allosteric modulator (PAM) of the mGluR4 receptor.[5][6] This guide provides a detailed examination of its mechanism of action, the intricacies of the mGluR4 signaling pathway, the experimental validation of its activity, and an analysis of its journey through clinical trials.

Core Mechanism: Positive Allosteric Modulation of mGluR4

Unlike orthosteric agonists that directly bind to and activate the receptor at the endogenous ligand (glutamate) site, allosteric modulators bind to a distinct, topographically separate site.[7][8] This distinction is fundamental to the therapeutic appeal of Foliglurax.

What is a Positive Allosteric Modulator (PAM)?

A PAM, such as Foliglurax, does not typically activate the mGluR4 receptor on its own. Instead, it enhances the receptor's response to the endogenous agonist, glutamate.[4][9] This potentiation can manifest as an increase in the agonist's potency (shifting the concentration-response curve to the left) or an increase in its efficacy (increasing the maximal response).[9] This modulatory approach offers several key advantages:

-

Spatio-temporal Precision: The effect of the PAM is contingent on the presence of endogenous glutamate, thereby preserving the natural, physiological pattern of synaptic transmission.

-

Subtype Selectivity: The allosteric binding sites within the transmembrane domains of mGluR subtypes are often more diverse than the highly conserved orthosteric glutamate-binding site, allowing for the development of highly subtype-selective compounds like Foliglurax.[7]

Foliglurax binds within the seven-transmembrane (7TM) domain of the mGluR4, a Class C G protein-coupled receptor (GPCR) that functions as a strict dimer.[9][10] This binding induces a conformational change that facilitates a more robust receptor activation upon glutamate binding to the extracellular "Venus flytrap" domain.[9][10]

Caption: The mGluR4 signaling cascade leading to reduced presynaptic glutamate release.

Quantitative Data and Physicochemical Properties

A summary of key quantitative parameters for Foliglurax provides context for its pharmacological profile.

| Parameter | Value | Source |

| Mechanism of Action | mGluR4 Positive Allosteric Modulator (PAM) | [5][11] |

| EC₅₀ | 79 nM | [5][6] |

| Molecular Formula | C₂₃H₂₃N₃O₃S | [12] |

| Molar Mass | 421.52 g·mol⁻¹ | [13] |

| Development Status | Discontinued (Phase II) | [1][11][14] |

Experimental Protocols for Mechanistic Validation

The preclinical efficacy of Foliglurax was established through rigorous experimental models. The following protocols represent standard methodologies used to validate the mechanism and therapeutic potential of an mGluR4 PAM.

Protocol 1: In Vitro Functional Assay for PAM Activity

This protocol describes a typical cell-based assay to quantify the ability of a compound to potentiate mGluR4 receptor activation.

Objective: To determine the EC₅₀ of Foliglurax in potentiating the response of the mGluR4 receptor to a sub-maximal concentration of glutamate.

Methodology:

-

Cell Line Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) heterologously expressing human mGluR4. The cells should also be engineered to express a reporter system, such as a promiscuous G-protein (e.g., Gα15) that couples receptor activation to intracellular calcium release.

-

Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and culture for 24 hours to allow for adherence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C, according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of Foliglurax in an appropriate assay buffer. Also prepare a fixed, sub-maximal (EC₂₀) concentration of glutamate.

-

Assay Execution (FLIPR): a. Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). b. Add the Foliglurax dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Initiate the fluorescence reading and, after establishing a stable baseline, add the EC₂₀ concentration of glutamate to all wells. d. Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.

-

Data Analysis: a. For each well, calculate the peak fluorescence response minus the baseline. b. Normalize the data to a positive control (maximal glutamate response) and a negative control (vehicle). c. Plot the normalized response against the logarithm of the Foliglurax concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Self-Validation System:

-

Positive Control: A saturating concentration of glutamate to define the maximum system response.

-

Negative Control: Vehicle (e.g., DMSO) to define the baseline.

-

EC₂₀ Glutamate: Ensures that the assay measures potentiation rather than direct agonism.

Protocol 2: Preclinical In Vivo Model of Parkinson's Disease

This protocol is based on studies demonstrating the neuroprotective effects of Foliglurax in the MPTP mouse model of PD. [3] Objective: To assess the neuroprotective effect of Foliglurax on dopaminergic neurons in mice treated with the neurotoxin MPTP.

Methodology:

-

Animal Model: Use male C57BL/6 mice.

-

Grouping and Dosing: a. Group 1 (Control): Vehicle treatment. b. Group 2 (MPTP): Vehicle treatment + MPTP administration. c. Group 3-5 (Foliglurax): Daily oral administration of Foliglurax (e.g., 1, 3, and 10 mg/kg) for 10 days. [3]3. MPTP Administration: On day 5 of the treatment period, administer MPTP (e.g., four intraperitoneal injections of 20 mg/kg, 2 hours apart) to all groups except the control group.

-

Euthanasia and Tissue Collection: On day 11, euthanize the animals and dissect the striatum and substantia nigra from the brains.

-

Neurochemical Analysis: a. Measure striatal levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC). b. Perform autoradiography or Western blot to quantify the density of the dopamine transporter (DAT) in the striatum and substantia nigra.

-

Immunohistochemistry: a. Stain brain sections for tyrosine hydroxylase (TH) to visualize and count dopaminergic neurons in the substantia nigra. b. Stain for markers of neuroinflammation, such as GFAP (astrocytes) and Iba1 (microglia). [3]7. Data Analysis: Compare the neurochemical and histological readouts between the MPTP group and the Foliglurax-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Caption: Workflow for assessing Foliglurax's neuroprotective effects in an MPTP mouse model.

Clinical Translation and Outcomes

Despite a strong preclinical rationale and promising data in animal models, the clinical development of Foliglurax was ultimately halted. [2]The Phase II AMBLED study, a randomized, double-blind, placebo-controlled trial, evaluated Foliglurax (10 mg and 30 mg) as an add-on to levodopa in PD patients with motor complications. [15][16] Phase II Clinical Trial (AMBLED) Results

| Endpoint | Placebo | Foliglurax (10 mg) | Foliglurax (30 mg) | Outcome |

| Primary: Change in "OFF" Time (hours/day) | -0.29 | -0.55 | -0.72 | Not statistically significant vs. Placebo [14][16] |

| Secondary: Change in Dyskinesia Score (UDysRS) | N/A | No significant difference | No significant difference | Not statistically significant vs. Placebo [14] |

| Safety | Generally safe and well-tolerated | Generally safe and well-tolerated | Generally safe and well-tolerated | No relevant safety signals identified [15] |

While there was a dose-dependent trend toward a reduction in daily "OFF" time, the results did not reach statistical significance, and the trial failed to meet its primary and secondary endpoints. [14][15]This outcome led to the discontinuation of the Foliglurax development program and highlights the significant challenges in translating preclinical efficacy in neurodegenerative diseases to clinical success. [1][2]

Conclusion

Foliglurax hydrochloride is a selective mGluR4 positive allosteric modulator designed to normalize glutamatergic overactivity in the basal ganglia of Parkinson's disease patients. Its mechanism relies on potentiating the natural, glutamate-driven activation of the presynaptic Gi/o-coupled mGluR4, leading to a reduction in calcium influx and subsequent glutamate release. This elegant mechanism, supported by robust preclinical data, offered a promising non-dopaminergic therapeutic strategy. However, its failure to demonstrate statistically significant efficacy in a Phase II clinical trial underscores the translational gap that remains a critical hurdle in CNS drug development. The case of Foliglurax serves as a valuable lesson, providing crucial insights for future research into mGluR4 modulators and the broader field of neurotherapeutics. [2]

References

- Gregory, K. J., & Conn, P. J. (2011). Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential. PubMed.

- MedchemExpress.com. (n.d.). Foliglurax (PXT002331) | mGluR Agonist. MedchemExpress.com.

- Gaspar, A., et al. (2020). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? Taylor & Francis Online.

- Poisik, O. V., et al. (2005). A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex. The Journal of Physiology.

- Campos-Alvarado, E. G., et al. (2025). Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders. Neurosciences Journal.

- Gregory, K. J., & Conn, P. J. (n.d.). Allosteric modulation of metabotropic glutamate receptors. PubMed - NIH.

- Wikipedia. (n.d.). Foliglurax. Wikipedia.

- Clinical Trials Arena. (2017). Prexton begins Phase II trial of Foliglurax to treat Parkinson's disease. Clinical Trials Arena.

- Doumazane, E., et al. (2013). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. PNAS.

- PhysiciansWeekly.com. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. PhysiciansWeekly.com.

- Seven, A. B., & Faraldo-Gómez, J. D. (2023). Structural basis of allosteric modulation of metabotropic glutamate receptor activation and desensitization. bioRxiv.

- Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders.

- Carvalho, J. (2022). Foliglurax for Parkinson's Failed to Ease Long-term Levodopa Side Effects. Parkinson's News Today.

- Bourque, M., et al. (2023). Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice. Brain Research.

- Gaspar, A., et al. (2020). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? Expert Opinion on Investigational Drugs.

- AdisInsight. (2026). Foliglurax. Springer.

- IUPHAR/BPS Guide to PHARMACOLOGY. (2019). foliglurax. IUPHAR/BPS Guide to PHARMACOLOGY.

- ResearchGate. (n.d.). Signaling pathways mediated by mGluRs. ResearchGate.

- ResearchGate. (2025). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? ResearchGate.

- Wang, S., et al. (2016). Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling. PLOS ONE.

- Patsnap Synapse. (2024). What are mGluR4 modulators and how do they work? Patsnap Synapse.

- Ponnazhagan, R., et al. (2016). The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia. Journal of Neuroimmune Pharmacology.

- MedchemExpress.com. (n.d.). Foliglurax monohydrochloride (PXT002331 (monohydrochloride)) | mGluR Agonist. MedchemExpress.com.

- Medkoo.com. (n.d.). Foliglurax | CAS# 1883329-51-8 (free base) | glutamate receptor positive modulator. Medkoo.com.

- Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Foliglurax - Lundbeck - AdisInsight [adisinsight.springer.com]

- 12. medkoo.com [medkoo.com]

- 13. Foliglurax - Wikipedia [en.wikipedia.org]

- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 15. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Randomized, Double‐Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Foliglurax Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Promise and Peril of a Novel Non-Dopaminergic Therapy for Parkinson's Disease

Foliglurax (formerly PXT002331) emerged as a promising, first-in-class, non-dopaminergic therapeutic candidate for Parkinson's disease (PD).[1][2] Developed to address the debilitating motor symptoms and treatment-limiting side effects of long-term levodopa therapy, Foliglurax operates as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][3] The rationale for its development was rooted in the hypothesis that modulating the glutamatergic system could offer a new compensatory pathway to manage motor control in PD.[4]

This technical guide provides an in-depth exploration of the chemical properties of Foliglurax hydrochloride, offering critical data and methodologies for researchers and drug development professionals. While the clinical development of Foliglurax was discontinued by Lundbeck after a Phase II trial failed to meet its primary endpoints, the journey of this molecule offers valuable insights into the complexities of targeting the mGluR4 receptor and the broader challenges in developing novel treatments for neurodegenerative diseases.[4][5] The information presented herein is intended to serve as a comprehensive resource for those investigating mGluR4 modulators and similar compounds.

Chemical and Physicochemical Properties of Foliglurax Hydrochloride

Foliglurax is a synthetic organic small molecule.[6] The hydrochloride salt is generally favored for its enhanced water solubility and stability compared to the free base.[3]

| Property | Value | Source(s) |

| IUPAC Name | 4-[3-[4-nitroso-2-(5H-thieno[3,2-c]pyridin-6-ylidene)chromen-6-yl]propyl]morpholine | [7] |

| Synonyms | PXT-002331, DT2331 | [7] |

| CAS Number | 1883329-51-8 (dihydrochloride); 1883329-53-0 (unspecified); 2133294-96-7 (monohydrochloride) | [7] |

| Molecular Formula | C23H23N3O3S | [7] |

| Molar Mass | 421.52 g/mol | [7] |

| Appearance | Not specified in available literature. Typically a solid. | N/A |

| pKa | Not specified in available literature. The morpholine moiety suggests a basic pKa. | N/A |

| Melting Point | Not specified in available literature. | N/A |

| Aqueous Solubility | Poorly soluble in water. The hydrochloride salt form enhances solubility. | [8] |

| Solubility in Organic Solvents | Soluble in DMSO. Formulations have been prepared using DMSO, PEG300, Tween-80, and SBE-β-CD.[3] | [3] |

Expert Insight: The poor aqueous solubility of Foliglurax is a common challenge for many small molecule drug candidates targeting the central nervous system. The use of co-solvents and complexing agents, as seen in the described formulations, is a standard approach to enable preclinical in vivo studies. For further development, more advanced formulation strategies such as amorphous solid dispersions or nanoparticle formulations could be explored to improve oral bioavailability.

Mechanism of Action: Allosteric Modulation of mGluR4

Foliglurax functions as a positive allosteric modulator (PAM) of the mGluR4 receptor.[3] This means it does not directly activate the receptor but binds to a distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate.[3] This modulatory approach is thought to offer greater therapeutic control and a potentially better side-effect profile compared to direct receptor agonists. The EC50 of Foliglurax, a measure of its potency, is 79 nM.[3]

The mGluR4 Signaling Pathway

The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This ultimately modulates neurotransmitter release. The following diagram illustrates the proposed mechanism of action for Foliglurax.

Caption: Mechanism of action of Foliglurax as an mGluR4 PAM.

Experimental Protocols

The following protocols are provided as examples for the characterization and analysis of Foliglurax hydrochloride. These are based on standard pharmaceutical development practices and may require optimization for specific applications.

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

Rationale: A well-characterized stock solution is essential for accurate and reproducible in vitro experiments. Given the poor aqueous solubility of Foliglurax, an organic solvent like DMSO is a suitable choice for creating a concentrated stock.

Step-by-Step Methodology:

-

Weighing: Accurately weigh a precise amount of Foliglurax hydrochloride using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed compound in a known volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

-

Solubilization: Gently vortex or sonicate the solution in a water bath at room temperature to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Proposed Stability-Indicating HPLC Method

Rationale: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the chemical stability of a drug substance under various stress conditions. This proposed method would serve as a starting point for the development and validation of a method for Foliglurax hydrochloride.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a standard solution of Foliglurax hydrochloride of known concentration (e.g., 100 µg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30°C

-

Detection wavelength: To be determined by UV spectral scan (likely in the range of 220-350 nm).

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the intact drug from its degradation products.

-

Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between peak area and concentration.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance with deliberate small variations in parameters like mobile phase composition, pH, and flow rate.

-

Protocol 3: Quantification in Plasma for Pharmacokinetic Studies

Rationale: To understand the pharmacokinetic profile of Foliglurax, a reliable method for its quantification in biological matrices like plasma is necessary. This typically involves sample clean-up followed by analysis using a sensitive technique like LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Foliglurax and the internal standard.

-

-

Method Validation (as per regulatory guidelines):

-

Validate the method for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability in plasma under various storage and handling conditions.

-

Sources

- 1. domaintherapeutics.com [domaintherapeutics.com]

- 2. Domain Therapeutics receives $125m to assign its intellectual property [manufacturingchemist.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. foliglurax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Foliglurax - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Foliglurax: A Positive Allosteric Modulator of mGluR4

This technical guide provides a comprehensive overview of Foliglurax, an investigational therapeutic agent that progressed to Phase II clinical trials for Parkinson's disease. We will delve into its chemical identity, mechanism of action, and the scientific rationale behind its development, as well as analyze the clinical data that led to the discontinuation of its program. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction: The Rationale for a Non-Dopaminergic Approach in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The mainstay of treatment for decades has been levodopa, a precursor to dopamine, which effectively manages motor symptoms such as bradykinesia, rigidity, and tremor.[1] However, long-term levodopa therapy is often complicated by the emergence of motor fluctuations ("off" periods) and debilitating levodopa-induced dyskinesia (LID).[1][2] These complications have driven a significant research effort into non-dopaminergic therapeutic targets that could provide symptomatic relief without the same side effects.

One such promising target is the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission in the basal ganglia. Foliglurax (also known as PXT002331) was developed as a positive allosteric modulator (PAM) of mGluR4, with the aim of offering a novel therapeutic option for PD patients.[3][4][5]

Physicochemical Properties of Foliglurax and its Hydrochloride Salt

Foliglurax is a synthetic small molecule with a complex heterocyclic structure. For research and development purposes, it has been utilized both as a free base and as a hydrochloride salt to improve properties such as solubility and stability.[4]

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-6-(3-morpholinopropyl)-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one oxime | [6] |

| Molecular Formula | C23H23N3O3S | [5][6][7] |

| Molecular Weight | 421.52 g/mol | [5][6] |

| CAS Number (Free Base) | 1883329-51-8 | [4][6][7] |

| CAS Number (Monohydrochloride) | 2133294-96-7 | [8] |

| InChIKey | ZTEDNASHAWNBKQ-UHFFFAOYSA-N | [7] |

Chemical Structure of Foliglurax

Caption: 2D chemical structure of Foliglurax.

Mechanism of Action: Potentiating mGluR4 Signaling

Foliglurax functions as a positive allosteric modulator (PAM) of the mGluR4 receptor.[4][5][8] Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, PAMs bind to a distinct, allosteric site. This binding induces a conformational change in the receptor that potentiates its response to the endogenous ligand, glutamate.

The therapeutic hypothesis is grounded in the strategic location of mGluR4 receptors within the basal ganglia circuitry, which is dysregulated in Parkinson's disease. These receptors are highly expressed on presynaptic terminals of the striatum and subthalamic nucleus.

Key aspects of Foliglurax's mechanism of action include:

-

High Selectivity and Potency: Foliglurax is highly selective for the mGluR4 receptor and demonstrates potent activity, with a reported EC50 of 79 nM.[4][8]

-

Modulation of Glutamatergic and GABAergic Transmission: By potentiating mGluR4 activity, Foliglurax is expected to reduce the release of glutamate in the striatum. This dampening of excessive glutamatergic signaling is thought to rebalance the dysfunctional basal ganglia circuitry in PD.

-

Compensatory Neuronal System Activation: The intended effect is to trigger a compensatory neuronal system that alleviates motor symptoms.[3]

Caption: Signaling pathway of Foliglurax as an mGluR4 PAM.

Preclinical and Clinical Development

Foliglurax, initially developed by Prexton Therapeutics and later acquired by Lundbeck, showed promising results in preclinical animal models of Parkinson's disease.[1][9] These studies demonstrated its potential to reduce motor symptoms.

Phase I Clinical Trial: A first-in-human Phase I trial (NCT02639221) was conducted in 64 healthy volunteers. The results indicated that Foliglurax was safe and well-tolerated, with a favorable pharmacological profile, paving the way for further investigation in patients.[1]

Phase II AMBLED Clinical Trial: A proof-of-concept, randomized, double-blind, placebo-controlled Phase II study (AMBLED, NCT03162874) was initiated to evaluate the efficacy, safety, and tolerability of Foliglurax as an adjunct to levodopa in PD patients experiencing motor complications.[1][3] The trial enrolled 157 participants across multiple European countries.[2][3]

Experimental Protocol: Phase II AMBLED Trial Design

-

Patient Population: 165 subjects with Parkinson's disease currently experiencing "wearing-off" periods with levodopa and levodopa-induced dyskinesia (LID).[3]

-

Intervention: Patients were randomly assigned to one of three parallel arms:

-

Duration: The treatment period was 28 days.[3]

-

Primary Endpoint: The primary objective was to measure the change from baseline in daily "off" time, as recorded by patient diaries.[2][10]

-

Secondary Endpoint: A key secondary endpoint was the change in the severity of dyskinesia, assessed using measures like the Unified Dyskinesia Rating Scale (UDysRS).[1][10]

-

Outcome Analysis: The efficacy of Foliglurax was determined by comparing the change in primary and secondary endpoints between the active treatment groups and the placebo group.

Clinical Trial Results and Discontinuation

Despite the strong preclinical rationale and promising Phase I data, the Phase II AMBLED trial did not meet its primary or key secondary endpoints.[1][10]

Summary of Phase II AMBLED Trial Efficacy Results

| Outcome Measure | Placebo | Foliglurax 10 mg | Foliglurax 30 mg |

| Reduction in "Off" Time (hours) | -0.29 | -0.55 | -0.72 |

| % Patients with ≥1 Hour "Off" Time Reduction | 30.4% | 31.1% | 44.7% |

While there was a dose-dependent trend towards a reduction in "off" time with Foliglurax, the results were not statistically significant compared to the placebo group.[1][2][10] There were also no significant differences observed in the severity of dyskinesia between the treatment and placebo arms.[1]

Foliglurax was found to be generally safe and well-tolerated, with most treatment-emergent adverse events being mild to moderate in severity.[2][10] However, due to the failure to demonstrate significant efficacy, Lundbeck terminated the Foliglurax development program in March 2020.[1] The final trial results were subsequently published in the journal Movement Disorders.[1]

Conclusion and Future Perspectives

The development of Foliglurax represents a scientifically rigorous attempt to address the unmet needs of Parkinson's disease patients by targeting non-dopaminergic pathways. As a selective and potent mGluR4 PAM, it held significant promise. However, its failure in a well-designed Phase II clinical trial underscores the challenges of translating preclinical findings into clinical efficacy. The outcome of the AMBLED study provides valuable insights for the scientific community, highlighting the complexities of modulating the glutamatergic system for therapeutic benefit in Parkinson's disease. While the journey of Foliglurax has concluded, the exploration of mGluR4 and other glutamate receptors as potential drug targets for neurodegenerative disorders continues.

References

-

Clinical Trials Arena. (2017, July 10). Prexton begins Phase II trial of Foliglurax to treat Parkinson's disease. [Link]

-

Patsnap Synapse. (2025, July 26). Foliglurax - Drug Targets, Indications, Patents. [Link]

-

Parkinson's News Today. (2022, March 2). Foliglurax for Parkinson's Failed to Ease Long-term Levodopa Side Effects. [Link]

-

Wikipedia. Foliglurax. [Link]

-

AdisInsight. Foliglurax - Lundbeck. [Link]

-

Physicians Weekly. (2022, May 27). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2019, January 15). foliglurax | Ligand page. [Link]

-

Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders. [Link]

-

Global Substance Registration System. FOLIGLURAX. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. foliglurax | Ligand page. [Link]

-

Inxight Drugs. FOLIGLURAX. [Link]

Sources

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. physiciansweekly.com [physiciansweekly.com]

- 3. Prexton begins Phase II trial of Foliglurax to treat Parkinson’s disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Foliglurax - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Foliglurax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Foliglurax - Lundbeck - AdisInsight [adisinsight.springer.com]

- 10. A Randomized, Double‐Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foliglurax Hydrochloride in Parkinson's Disease Research

This guide provides an in-depth technical overview of Foliglurax hydrochloride (formerly PXT002331), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It is intended for researchers, scientists, and drug development professionals investigating novel non-dopaminergic therapeutic strategies for Parkinson's disease (PD).

Introduction: The Therapeutic Rationale for Targeting mGluR4 in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. This leads to a dopamine deficit and subsequent hyperactivity in glutamatergic pathways within the basal ganglia, contributing to the cardinal motor symptoms of PD.[1] Current treatments, primarily levodopa-based, aim to replace or mimic dopamine. While effective, long-term levodopa use often leads to debilitating motor complications, such as "OFF" periods (the return of symptoms between doses) and levodopa-induced dyskinesia (LID).[2]

This creates a significant unmet need for non-dopaminergic therapies that can provide symptomatic relief without these complications. Foliglurax represents such an approach. By selectively potentiating the activity of mGluR4, a receptor strategically located to dampen excessive glutamate release, it aims to rebalance basal ganglia circuitry and alleviate motor symptoms.[3][4]

Molecular Pharmacology and Mechanism of Action

The mGluR4 Receptor: A Presynaptic Brake

The mGluR4 is a Class C G-protein coupled receptor (GPCR) that is coupled to the inhibitory G-protein, Gαi/o. It is predominantly expressed presynaptically in key areas of the basal ganglia. When activated by its endogenous ligand, glutamate, mGluR4 initiates a signaling cascade that inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and ultimately suppresses the release of neurotransmitters, including both glutamate and GABA.[3][5] This function as a presynaptic "brake" makes it an attractive target for normalizing the pathological network activity seen in PD.

Positive Allosteric Modulation: A Nuanced Approach

Foliglurax is a Positive Allosteric Modulator (PAM), not a direct agonist. This is a critical distinction. It does not activate mGluR4 on its own but binds to a distinct (allosteric) site on the receptor. This binding induces a conformational change that enhances the receptor's affinity for and/or response to glutamate.[3][6] This mechanism offers several advantages:

-

Spatio-temporal Precision: It only amplifies the endogenous, physiological signal where and when glutamate is being released, preserving the natural pattern of neurotransmission.

-

Reduced "On-Target" Side Effects: By avoiding constant, widespread receptor activation, PAMs may offer a better safety profile compared to traditional agonists.

Signaling Pathway

The mechanism of action involves Foliglurax binding to an allosteric site on the mGluR4 receptor. This enhances the binding of glutamate to its orthosteric site, leading to a more robust activation of the associated Gi/o protein. The activated G-protein then inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and a subsequent reduction in presynaptic neurotransmitter release.

Caption: Signaling pathway of Foliglurax as an mGluR4 PAM.

Preclinical Research & Development Workflow

The evaluation of a compound like Foliglurax follows a structured workflow from in vitro characterization to in vivo efficacy testing.

In Vitro Characterization: Potency and Selectivity

The initial step is to quantify the compound's interaction with the target receptor using cell-based assays.

Table 1: Key In Vitro Pharmacological Parameters for Foliglurax

| Parameter | Value | Description |

|---|

| EC₅₀ | 79 nM | The concentration of Foliglurax required to elicit a half-maximal response in the presence of a fixed concentration of glutamate.[7] |

Experimental Protocol: GTPγS Binding Assay for mGluR4 PAM Activity

-

Principle: This functional assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation via scintillation counting. PAMs are identified by their ability to shift the concentration-response curve of a reference agonist (e.g., L-AP4 or glutamate) to the left.[8][9]

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing human mGluR4 (e.g., CHO or BHK cells).[8]

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1-30 µM GDP.

-

Incubation: In a 96-well plate, add cell membranes, the reference agonist at a concentration near its EC₂₀, varying concentrations of Foliglurax (or vehicle), and initiate the reaction by adding [³⁵S]GTPγS.

-

Self-Validation:

-

Basal: Wells with no agonist or modulator to determine baseline G-protein activity.

-

Reference Agonist Max: Wells with a saturating concentration of the reference agonist to determine the maximum response.

-

Non-specific Binding: Wells containing an excess of non-labeled GTPγS to determine background signal.

-

-

Termination & Measurement: Incubate at 30°C. Stop the reaction by rapid filtration over filter plates and wash with ice-cold buffer. Measure bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves for the reference agonist in the absence and presence of Foliglurax. A leftward shift in the EC₅₀ indicates PAM activity.

-

In Vivo Efficacy in Parkinson's Disease Models

Preclinical studies in animal models are crucial to demonstrate therapeutic potential. Foliglurax has shown efficacy in reducing motor disability and LID in primate models of PD.[3][10]

Experimental Protocol: Evaluation in the 6-OHDA Rodent Model

-

Principle: The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxicant-based model of PD. Unilateral injection of 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons, mimicking the pathology of PD and leading to quantifiable motor deficits.

-

Methodology:

-

Model Induction: Stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere in rats or mice.

-

Confirmation of Lesion: After a recovery period (e.g., 2-3 weeks), confirm the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

-

Drug Administration: Administer Foliglurax (e.g., via oral gavage) as an adjunct to levodopa treatment.

-

Behavioral Assessment (LID):

-

After chronic levodopa administration induces dyskinesia, score the severity of Abnormal Involuntary Movements (AIMs) at regular intervals post-treatment. Compare the AIMs scores between the vehicle + levodopa group and the Foliglurax + levodopa group.[11]

-

-

Behavioral Assessment (Motor Function):

-

Use tests like the cylinder test or stepping test to assess forelimb akinesia and motor asymmetry. Compare performance between treatment groups.

-

-

Post-mortem Analysis: At the end of the study, perform immunohistochemical analysis of brain tissue to quantify tyrosine hydroxylase (TH) levels, confirming the extent of the dopaminergic lesion.

-

Caption: A typical preclinical workflow for evaluating a PAM like Foliglurax.

Clinical Development and Translational Insights

Foliglurax advanced into clinical trials based on its promising preclinical profile.[3][6]

Phase I Studies

A first-in-human Phase I trial involving 64 healthy volunteers found that Foliglurax was safe and well-tolerated with an excellent pharmacokinetic profile, supporting further development.[12][13]

Phase II Study (AMBLED)

A key Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of Foliglurax as an add-on to levodopa in patients with PD and motor complications.[14][15]

-

Design: 157 patients were randomized to receive Foliglurax (10 mg or 30 mg, twice daily) or a placebo for 28 days.[15]

-

Primary Endpoint: Change from baseline in daily awake "OFF" time.[16][15]

-

Secondary Endpoint: Change in the severity of levodopa-induced dyskinesia (LID).[16][10]

Table 2: Summary of Key Phase II (AMBLED) Trial Results

| Endpoint | Placebo | Foliglurax (10 mg) | Foliglurax (30 mg) | Outcome |

|---|---|---|---|---|

| Change in "OFF" Time (hours) | -0.29 | -0.55 | -0.72 | Not statistically significant vs. placebo.[3][10] |

| Dyskinesia (UDysRS Score) | - | - | - | No significant improvement vs. placebo.[10][15] |

| Safety | - | - | - | Generally safe and well-tolerated with no major safety signals.[16][15] |

Outcome and Discontinuation

Although dose-dependent decreases in "OFF" time were observed, the primary and secondary endpoints of the Phase II study were not met, as the improvements did not reach statistical significance compared to the placebo.[10][15] Consequently, the development of Foliglurax for Parkinson's disease was discontinued.[2][6]

The case of Foliglurax highlights the significant challenges in translating preclinical efficacy into clinical success for novel therapeutic mechanisms in neurodegenerative diseases.[6][17]

Conclusion

Foliglurax hydrochloride is a well-characterized mGluR4 PAM that served as a pioneering clinical candidate for this non-dopaminergic mechanism in Parkinson's disease. While its preclinical data were promising, it ultimately failed to demonstrate statistically significant efficacy in a Phase II clinical trial, leading to the cessation of its development. The story of Foliglurax provides critical insights into the complexities of drug development for PD and underscores the translational gap that remains a key challenge in the field. The extensive research conducted on this compound, however, continues to inform the ongoing development of other mGluR4 modulators and novel therapeutic strategies for Parkinson's disease.

References

-

A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. (2022). PhysiciansWeekly.com. Available at: [Link]

-

Prexton begins Phase II trial of Foliglurax to treat Parkinson's disease. (2017). Clinical Trials Arena. Available at: [Link]

-

Prexton announces initiation of phase II clinical testing in Parkinson's disease. (2017). Available at: [Link]

-

Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders, 37(5), 1088-1093. Available at: [Link]

-

Study Investigating Effects of Foliglurax in Patients With Parkinson's Disease (PD) and Healthy Subjects. (2020). ClinicalTrials.gov. Available at: [Link]

-

Doller, D., et al. (2020). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model?. Expert Opinion on Investigational Drugs, 29(12), 1323-1338. Available at: [Link]

-

Foliglurax. Grokipedia. Available at: [Link]

-

Doller, D., et al. (2020). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model?. Taylor & Francis Online. Available at: [Link]

-

Foliglurax. Wikipedia. Available at: [Link]

-

Therapy for Movement Symptoms Shows Positive Results in Parkinson's Model. (2018). The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

-

Kil, K., et al. (2016). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Neurochemistry International, 98, 149-153. Available at: [Link]

-

Doller, D., et al. (2020). A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model?. ResearchGate. Available at: [Link]

-

foliglurax. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Engers, D. W., et al. (2018). Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease. ACS Medicinal Chemistry Letters, 9(12), 1239-1245. Available at: [Link]

-

mGluR4/7/8 PAM. Domain Therapeutics Group. Available at: [Link]

-

Foliglurax. PubChem. Available at: [Link]

-

Foliglurax. Patsnap Synapse. Available at: [Link]

-

Parkinson's disease: Prexton Therapeutics completes phase 1 clinical trial. (2016). Ysios Capital. Available at: [Link]

-

Niswender, C. M., et al. (2009). Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Foliglurax Fails to Minimize Long-term Use Side Effects of Levodopa, Phase 2 Trial Shows. (2020). Parkinson's News Today. Available at: [Link]

-

Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders, 37(5), 1088-1093. Available at: [Link]

-

Foliglurax. AdisInsight. Available at: [Link]

-

Maj, M., et al. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895-906. Available at: [Link]

-

Williams, R., et al. (2009). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. Bioorganic & Medicinal Chemistry Letters, 19(3), 962-966. Available at: [Link]

-

Marino, M. J., et al. (2003). Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP. Neuropharmacology, 44(4), 433-442. Available at: [Link]

Sources

- 1. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. grokipedia.com [grokipedia.com]

- 4. domaintherapeutics.com [domaintherapeutics.com]

- 5. researchgate.net [researchgate.net]

- 6. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uni-regensburg.de [uni-regensburg.de]

- 9. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomized, Double‐Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Foliglurax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Prexton announces initiation of phase II clinical testing in Parkinson’s disease | Andrew Lloyd & Associates [ala.associates]

- 13. Parkinson’s disease: Prexton Therapeutics completes phase 1 clinical trial – Ysios Capital [ysioscapital.com]

- 14. Prexton begins Phase II trial of Foliglurax to treat Parkinson’s disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. physiciansweekly.com [physiciansweekly.com]

- 17. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Foliglurax Hydrochloride (PXT002331) Dosage and Protocols for Preclinical Models of Parkinson’s Disease

Abstract & Introduction

Foliglurax (formerly PXT002331) is a highly selective, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] It has emerged as a critical investigational compound for alleviating the motor symptoms of Parkinson’s Disease (PD) and, significantly, for reducing Levodopa-Induced Dyskinesia (LID).[3]

Unlike orthosteric agonists, Foliglurax binds to a distinct allosteric site, enhancing the receptor's affinity for endogenous glutamate. This "molecular clamp" mechanism allows for the normalization of the overactive glutamatergic pallidothalamic pathways without causing the desensitization typical of direct agonists.

This application note provides validated protocols for the formulation and administration of Foliglurax hydrochloride in rodent and non-human primate (NHP) models.

Pharmacology & Mechanism of Action[4][5]

The mGluR4 Pathway

In PD, the loss of dopaminergic input leads to overactivity in the indirect pathway of the basal ganglia. mGluR4 is predominantly expressed presynaptically on the terminals of GABAergic striatopallidal neurons and glutamatergic subthalamic nucleus neurons.

Activation of mGluR4 by Foliglurax recruits G

Signaling Pathway Visualization

Figure 1: Signal transduction pathway of Foliglurax-mediated mGluR4 activation resulting in synaptic normalization.

Formulation & Preparation Protocol

Critical Note on Salt Forms: Foliglurax is often supplied as Foliglurax Hydrochloride (HCl) . Most literature dosages (e.g., 10 mg/kg) refer to the free base .

-

MW (Free Base): ~421.5 g/mol

-

MW (HCl Salt): ~458.0 g/mol

-

Correction Factor: 1.087

-

Example: To achieve a 10 mg/kg dose of the free base, weigh 10.87 mg/kg of the HCl salt.

Vehicle Selection

For oral (PO) administration in chronic studies, avoid high concentrations of DMSO. The industry-standard vehicle is 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

Step-by-Step Preparation (100 mL Batch)

-

Heat Water: Heat 50 mL of deionized water to ~80°C.

-

Add Methylcellulose: Slowly add 0.5 g of Methylcellulose (400 cP viscosity) while stirring vigorously to prevent clumping.

-

Cool & Clarify: Add 50 mL of ice-cold deionized water. Continue stirring at 4°C overnight until the solution is clear and hydrated.

-

Add Surfactant: Add 0.2 mL (200 µL) of Tween 80 and mix gently to avoid foaming.

-

Compound Addition:

-

Weigh the required amount of Foliglurax HCl.

-

Add to the vehicle.

-

Sonicate: Sonicate for 10–20 minutes until a uniform, fine suspension is achieved.

-

Vortex: Vortex immediately prior to dosing.

-

In Vivo Experimental Protocols

Rodent Model: 6-OHDA Lesioned Rat (L-DOPA Induced Dyskinesia)

This model evaluates the ability of Foliglurax to reduce dyskinesia without compromising the therapeutic efficacy of L-DOPA.[4]

-

Subjects: Adult Sprague-Dawley rats (~250g).

-

Model Induction: Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB).

-

Priming: Chronic L-DOPA treatment (6 mg/kg/day) for 3 weeks to establish stable Abnormal Involuntary Movements (AIMs).

Dosing Regimen:

| Group | Treatment A (Vehicle/Drug) | Treatment B (Adjunct) | Route | Timing |

|---|---|---|---|---|

| Control | Vehicle (MC/Tween) | L-DOPA (6 mg/kg) | PO / IP | T=0 min |

| Low Dose | Foliglurax (3 mg/kg) | L-DOPA (6 mg/kg) | PO / IP | T=0 min |

| Mid Dose | Foliglurax (10 mg/kg) | L-DOPA (6 mg/kg) | PO / IP | T=0 min |

| High Dose | Foliglurax (30 mg/kg) | L-DOPA (6 mg/kg) | PO / IP | T=0 min |

-

Optimal Dose: 10 mg/kg PO is historically the most efficacious dose in rats [1, 2].

-

Readout: AIMs scoring (axial, limb, orolingual) every 20 minutes for 120–180 minutes post-dose.

Primate Model: MPTP-Treated Macaque

The gold standard for translational validity in PD.

-

Subjects: Macaca fascicularis (Cynomolgus monkeys).

-

Model Induction: Systemic MPTP administration until stable parkinsonian symptoms develop.

-

LID Induction: Chronic oral L-DOPA b.i.d. for months until dyskinesia stabilizes.

Dosing Regimen:

-

Dose: 10 mg/kg (Free base equivalent).

-

Route: Oral (PO) via fruit treat or nasogastric gavage.

-

Timing: Administered simultaneously with L-DOPA.

-

Outcome: Foliglurax (10 mg/kg) has been shown to reduce LID severity scores by ~40% and increase "Good ON" time (motor function without disabling dyskinesia) [1].

Experimental Workflow Diagram

Figure 2: Experimental timeline for evaluating anti-dyskinetic efficacy in parkinsonian models.

Summary of Pharmacokinetic & Dosage Data

The following table summarizes key parameters derived from pivotal preclinical studies [1, 3].

| Parameter | Rat (Sprague-Dawley) | Primate (Macaque) | Mouse (C57BL/6) |

| Effective Dose (Efficacy) | 10 mg/kg | 10 mg/kg | 3 mg/kg (Neuroprotection) |

| Route | PO (Oral Gavage) | PO (Oral) | PO / IP |

| Tmax | ~0.5 – 1.0 h | ~1.0 – 2.0 h | ~0.5 h |

| Bioavailability (F) | > 50% | > 40% | High |

| Brain/Plasma Ratio | ~0.8 – 1.2 | N/A | High penetrance |

| Half-life (t1/2) | ~2.5 h | ~4 – 6 h | ~2 h |

Expert Tips & Troubleshooting

-

The "Inverted U" Curve: mGluR4 PAMs often exhibit a bell-shaped dose-response curve. While 10 mg/kg is optimal in rats, 30 mg/kg may show reduced efficacy due to receptor desensitization or off-target effects. Do not assume "more is better."

-

Suspension Homogeneity: Foliglurax HCl is not highly water-soluble. If the suspension settles, dosing accuracy drops. Use a magnetic stirrer during the dosing procedure to keep the compound in suspension.

-

L-DOPA Timing: In LID studies, strict synchronization with L-DOPA administration is vital. A delay of even 15 minutes between the two compounds can alter the pharmacokinetic overlap, masking the anti-dyskinetic effect.

-

Neuroprotection vs. Symptomatic Relief: For neuroprotection studies (e.g., MPTP mice), the dosing window is different. Pre-treatment (prophylactic) or immediate post-lesion treatment (3 mg/kg) is required, whereas symptomatic relief (LID) requires dosing after the establishment of motor deficits [3].

References

-

Charvin, D., et al. (2018). "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry.

-

Doyle, T. B., et al. (2022). "A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of L-Dopa-induced dyskinesia." Neuropharmacology.

-

Froux, L., et al. (2023). "Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice." Brain Research.

-

Beurrier, C., et al. (2009). "Subthalamic nucleus neurons switch from single-spike activity to burst-firing mode." Journal of Neuroscience.

Sources

Application Notes and Protocols for Investigating Foliglurax Hydrochloride in the MPTP Mouse Model of Parkinson's Disease

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Foliglurax hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD). This document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies for evaluating the potential therapeutic efficacy of Foliglurax hydrochloride.

Introduction: The Scientific Rationale for Targeting mGluR4 in Parkinson's Disease with Foliglurax

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Current treatments primarily focus on dopamine replacement therapies, like levodopa, which can lead to debilitating side effects with long-term use, including motor fluctuations and dyskinesia.[2][3] This necessitates the exploration of non-dopaminergic therapeutic targets.

The metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor, has emerged as a promising target.[4][5][6] mGluR4 is highly expressed in the basal ganglia, a key brain region for motor control, where it modulates synaptic transmission.[7] Positive allosteric modulators (PAMs) of mGluR4, such as Foliglurax (also known as PXT002331), do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate.[5] This mode of action offers a more nuanced modulation of neuronal circuitry compared to direct agonists. The proposed mechanism for the anti-parkinsonian effects of mGluR4 PAMs involves the normalization of the inhibitory/excitatory balance in the basal ganglia pathways, which is disrupted by dopamine depletion.[8] Preclinical studies have suggested that mGluR4 activation may offer both symptomatic relief and potential disease-modifying effects.[4][6]

Foliglurax has been investigated in preclinical models and advanced to Phase II clinical trials for Parkinson's disease.[3][9][10] While the clinical trial did not meet its primary endpoints, preclinical research remains crucial to fully understand the therapeutic potential of mGluR4 modulation.[2][3][11] The MPTP mouse model is a widely used and well-characterized model that recapitulates many of the key pathological features of PD, including the loss of dopaminergic neurons and subsequent motor deficits, making it a suitable platform for evaluating novel therapeutic agents like Foliglurax hydrochloride.[12][13]

The following protocols are designed to provide a robust framework for assessing the neuroprotective and symptomatic effects of Foliglurax hydrochloride in the MPTP mouse model.

Experimental Design and Workflow

A well-structured experimental design is critical for obtaining reliable and reproducible data. The following workflow provides a logical sequence for investigating Foliglurax hydrochloride in the MPTP mouse model.

Caption: Experimental workflow for evaluating Foliglurax hydrochloride in the MPTP mouse model.

Protocols

Protocol 1: Formulation of Foliglurax Hydrochloride for In Vivo Administration

Rationale: The hydrochloride salt of Foliglurax is expected to have improved aqueous solubility and stability compared to the free base. However, as a lipophilic compound, it may still require a specific vehicle for consistent in vivo delivery. This protocol describes the preparation of a vehicle suitable for oral or intraperitoneal administration.

Materials:

-

Foliglurax hydrochloride (PXT002331 monohydrochloride)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

In a sterile container, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Vortex thoroughly until a clear, homogenous solution is formed.

-

Note: This vehicle composition is a common starting point for poorly soluble compounds. It is crucial to perform a small-scale solubility test with Foliglurax hydrochloride to ensure it remains in solution at the desired concentration.

-

-

Foliglurax Hydrochloride Solution Preparation:

-

Calculate the required amount of Foliglurax hydrochloride based on the desired final concentration and total volume needed for the study.

-

Weigh the Foliglurax hydrochloride powder accurately.

-

In a sterile, light-protected tube, add the appropriate volume of DMSO (10% of the final volume) and add the Foliglurax hydrochloride powder.

-

Vortex until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Sequentially add PEG300 (40% of the final volume), Tween-80 (5% of the final volume), and finally saline (45% of the final volume).

-

Vortex thoroughly after the addition of each component to ensure a clear and homogenous solution.

-

Note: Prepare the dosing solution fresh on the day of administration. Store protected from light.

-

-

Dose-Response Study Design:

-

Based on preclinical data for other mGluR4 PAMs, a dose-response study is recommended to determine the optimal therapeutic dose of Foliglurax hydrochloride.

-

Suggested dose range for initial studies: 1, 3, 10, and 30 mg/kg.

-

A vehicle control group is essential.

-

Protocol 2: Induction of the MPTP Mouse Model of Parkinson's Disease (Sub-acute Regimen)

Rationale: Various MPTP administration protocols exist (acute, sub-acute, and chronic), each resulting in different degrees of dopaminergic neurodegeneration and behavioral deficits. The sub-acute regimen is widely used as it produces a significant loss of dopaminergic neurons and is associated with less mortality compared to acute models.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

MPTP hydrochloride

-

Sterile saline (0.9% NaCl)

-

Syringes (1 mL) with 26-28 gauge needles

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. All procedures with MPTP must be conducted in a certified chemical fume hood.

Procedure:

-

MPTP Solution Preparation:

-

On each day of injection, prepare a fresh solution of MPTP hydrochloride in sterile saline.

-

The concentration should be calculated to deliver the desired dose (e.g., 30 mg/kg) in an appropriate injection volume (typically 10 µL/g of body weight for intraperitoneal injection).[1]

-

For example, for a 25g mouse receiving a 30 mg/kg dose, the total dose is 0.75 mg. If the injection volume is 250 µL (10 µL/g), the required concentration is 3 mg/mL.

-

-

MPTP Administration:

-

Post-Injection Monitoring:

-

Monitor the animals closely for any adverse effects, such as a significant loss of body weight or signs of distress.

-

Provide supportive care as needed (e.g., softened food on the cage floor).

-

Protocol 3: Administration of Foliglurax Hydrochloride

Rationale: The timing of Foliglurax hydrochloride administration relative to MPTP induction will determine whether its neuroprotective or symptomatic effects are being investigated.

Procedure:

-

Neuroprotective Paradigm:

-

Begin administration of Foliglurax hydrochloride or vehicle 30-60 minutes prior to each MPTP injection and continue daily for a specified period after the final MPTP injection (e.g., for 7-14 days).

-

-

Symptomatic Paradigm:

-

Allow for the stabilization of the dopaminergic lesion after the final MPTP injection (typically 7-21 days).

-

Administer a single dose of Foliglurax hydrochloride or vehicle and assess behavioral changes at various time points post-administration (e.g., 30, 60, 120 minutes).

-

Alternatively, for chronic symptomatic treatment, administer Foliglurax hydrochloride or vehicle daily starting after the lesion stabilization period and continue throughout the behavioral testing period.

-

Route of Administration:

-

Oral Gavage: Recommended for evaluating the effects of an orally active compound. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4][5][6][12][15]

-

Intraperitoneal (i.p.) Injection: A common route for systemic drug delivery in rodents. The maximum recommended volume is 10 µL/g of body weight.[1][13]

Protocol 4: Behavioral Assessments

Rationale: A battery of behavioral tests should be employed to assess both motor and non-motor deficits in the MPTP mouse model and the potential therapeutic effects of Foliglurax hydrochloride.

Recommended Behavioral Tests:

| Behavioral Test | Parameter Measured | Rationale |

| Open Field Test | Locomotor activity, exploratory behavior, anxiety-like behavior | To assess general motor function and exploration. |

| Rotarod Test | Motor coordination and balance | To evaluate deficits in motor coordination. |

| Pole Test | Bradykinesia and motor coordination | To measure the time taken to descend a vertical pole, which is prolonged in parkinsonian models. |

| Grip Strength Test | Muscle strength | To assess forelimb muscle strength. |

| Cylinder Test | Forelimb akinesia and asymmetry | To evaluate preferential use of the non-impaired forelimb. |

Procedure:

-

Conduct baseline behavioral testing before MPTP administration to ensure no pre-existing differences between groups.

-

Perform post-treatment behavioral testing at appropriate time points after the stabilization of the MPTP lesion and during the Foliglurax hydrochloride administration period.

-

Habituate the animals to the testing environment before each test to minimize stress-induced variability.

Protocol 5: Neurochemical Analysis

Rationale: To quantify the extent of dopaminergic neurodegeneration, the levels of dopamine and its metabolites in the striatum are measured using High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Tissue Collection:

-

At the end of the experiment, euthanize the mice and rapidly dissect the brains on an ice-cold surface.

-

Dissect the striata from both hemispheres.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation and HPLC Analysis:

-

Homogenize the striatal tissue in an appropriate acidic solution.

-

Centrifuge the homogenate to pellet the proteins.

-

Filter the supernatant and inject it into an HPLC system with electrochemical detection.

-

Quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

-

Normalize the values to the total protein content of the tissue sample.

-

Protocol 6: Histological Analysis

Rationale: Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, allows for the visualization and quantification of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Procedure:

-

Tissue Processing:

-

Perfuse the mice with saline followed by 4% paraformaldehyde.

-

Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.

-

Section the brains coronally through the SNpc using a cryostat.

-

-

Immunohistochemistry:

-

Stain the sections with a primary antibody against TH.

-

Use an appropriate secondary antibody conjugated to a chromogen or fluorophore.

-

Counterstain with a Nissl stain to visualize all neurons.

-

-

Stereological Quantification:

-

Use an unbiased stereological method (e.g., the optical fractionator) to count the number of TH-positive neurons in the SNpc.

-

This provides a quantitative measure of dopaminergic neuron loss.

-

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.

Table 1: Example of Data Presentation for Behavioral Assessments

| Treatment Group | Open Field (Total Distance, cm) | Rotarod (Latency to Fall, s) | Pole Test (Time to Descend, s) |

| Saline + Vehicle | |||

| MPTP + Vehicle | |||

| MPTP + Foliglurax (1 mg/kg) | |||

| MPTP + Foliglurax (3 mg/kg) | |||

| MPTP + Foliglurax (10 mg/kg) | |||

| MPTP + Foliglurax (30 mg/kg) |

Table 2: Example of Data Presentation for Neurochemical and Histological Analyses

| Treatment Group | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) | TH+ Neurons in SNpc (cell count) |

| Saline + Vehicle | ||||

| MPTP + Vehicle | ||||

| MPTP + Foliglurax (1 mg/kg) | ||||

| MPTP + Foliglurax (3 mg/kg) | ||||

| MPTP + Foliglurax (10 mg/kg) | ||||

| MPTP + Foliglurax (30 mg/kg) |

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action of Foliglurax at the presynaptic terminal.

Conclusion

These application notes provide a detailed framework for the preclinical evaluation of Foliglurax hydrochloride in the MPTP mouse model of Parkinson's disease. By following these protocols, researchers can generate robust and reproducible data to assess the neuroprotective and symptomatic potential of this mGluR4 PAM. A thorough understanding of the compound's efficacy and mechanism of action in this well-established animal model is crucial for guiding future drug development efforts for Parkinson's disease.

References

- Beal, M. F. (2001). Experimental models of Parkinson's disease. Nature Reviews Neuroscience, 2(5), 325-334.

- Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. The FEBS journal, 279(7), 1156-1166.

- Charvin, D., et al. (2018). Foliglurax, a positive allosteric modulator of the mGlu4 receptor, for the treatment of Parkinson's disease: a randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet Neurology, 17(11), 951-960.

- Fox, S. H., Katzenschlager, R., Lim, S. Y., Barton, B., de Bie, R. M., Seppi, K., ... & Movement Disorder Society Evidence-Based Medicine Committee. (2018). International Parkinson and Movement Disorder Society evidence-based medicine review: Update on treatments for the motor symptoms of Parkinson's disease. Movement Disorders, 33(8), 1248-1266.

- Marino, M. J., & Conn, P. J. (2002). A new look at the role of the metabotropic glutamate receptors in the treatment of Parkinson's disease. Amino acids, 23(1), 185-190.

- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33.

- Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322.

-

Prexton Therapeutics. (2017). Prexton Initiates New Phase 2 Trial of Foliglurax in Parkinson's Disease. Retrieved from [Link]

- Volpi, C., et al. (2018). Opportunities and challenges in drug discovery targeting metabotropic glutamate receptor 4. Expert Opinion on Drug Discovery, 13(5), 411-423.

- Wu, H., et al. (2010). mGluR4-positive allosteric modulators as a novel treatment for Parkinson's disease. Future medicinal chemistry, 2(7), 1139-1151.

- Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders, 37(5), 1088-1093.

- Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23.

- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.